molecular formula C24H48Gd B6289971 Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 126970-21-6

Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-

Cat. No.: B6289971
CAS No.: 126970-21-6
M. Wt: 493.9 g/mol
InChI Key: VZJCZYXCKPETMZ-UHFFFAOYSA-N
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Description

Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is a coordination compound of gadolinium, a rare earth element This compound is known for its unique structure, where gadolinium is coordinated with three cyclopentadienyl ligands substituted with isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of gadolinium chloride with the corresponding cyclopentadienyl ligand in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{GdCl}_3 + 3 \text{Cp}^* \rightarrow \text{Gd(Cp}^)_3 + 3 \text{HCl} ] where Cp represents the substituted cyclopentadienyl ligand.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the gadolinium center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, leading to the formation of lower oxidation state gadolinium complexes.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products:

    Oxidation: Oxidized gadolinium complexes.

    Reduction: Reduced gadolinium complexes.

    Substitution: New gadolinium complexes with different ligands.

Scientific Research Applications

Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: Used in the development of advanced materials with unique magnetic and electronic properties.

Mechanism of Action

The mechanism of action of gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves its interaction with molecular targets through coordination chemistry. The gadolinium center can interact with various biological molecules, influencing their structure and function. In MRI applications, the compound enhances the contrast by altering the relaxation times of water protons in the vicinity of the gadolinium ions.

Comparison with Similar Compounds

  • Tris(methylcyclopentadienyl)gadolinium
  • Tris(isopropylcyclopentadienyl)gadolinium
  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gadolinium

Comparison: Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the specific substitution pattern on the cyclopentadienyl ligands, which can influence its reactivity and applications. Compared to other similar compounds, it may offer different magnetic and electronic properties, making it suitable for specific applications in materials science and medicine.

Properties

IUPAC Name

gadolinium;propan-2-ylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16.Gd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJCZYXCKPETMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Gd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48Gd
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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